An In-Depth Technical Guide to Determining the Solubility Profile of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine in Organic Solvents
An In-Depth Technical Guide to Determining the Solubility Profile of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine in Organic Solvents
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from process chemistry and formulation design to bioavailability. This guide presents a comprehensive framework for characterizing the solubility profile of the novel compound 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine. As no empirical solubility data for this specific molecule is currently published, this document provides a first-principles, systematic approach for researchers. We will detail the theoretical underpinnings of solubility, introduce predictive models like Hansen Solubility Parameters (HSP) for rational solvent selection, and provide detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination. This whitepaper is intended for researchers, scientists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.
Introduction and Theoretical Framework
The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter.[1] It dictates the maximum concentration a compound can achieve in a solution, thereby impacting reaction kinetics, purification strategies, and, crucially, the formulation pathways available for preclinical and clinical studies.
The compound of interest, 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine, is a substituted pyrazole. The pyrazole scaffold is a common motif in medicinal chemistry, but the specific combination of a chloro group, a nitro group, and an N-amine substituent creates a unique electronic and steric profile. Its solubility behavior cannot be reliably inferred from simpler analogues. Therefore, a systematic experimental investigation is imperative.
1.1. The Principle of "Like Dissolves Like"
The adage "like dissolves like" remains a powerful guiding principle in solubility science. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another. This can be broken down by considering the polarity of the solute and solvent. The structure of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine—featuring a polar nitro group (-NO2), a hydrogen-bond-donating and accepting N-amine group (-NH2), and a halogenated heterocyclic ring—suggests a molecule with significant polarity. We can therefore hypothesize that it will exhibit greater solubility in polar solvents compared to non-polar hydrocarbon solvents.
1.2. Thermodynamic Basis of Solubility
Solubility is a thermodynamic equilibrium phenomenon.[1] The process of dissolution can be described by the Gibbs free energy change (ΔG_sol):
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the energy required to break the solute-solute and solvent-solvent interactions minus the energy released from forming solute-solvent interactions.
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules are more disordered than in the solid crystal lattice.
For dissolution to be spontaneous (ΔG_sol < 0), the enthalpic and entropic contributions must be favorable. A strong crystal lattice (high lattice energy) will increase the ΔH_sol, making the compound less soluble. Strong interactions between the solute and solvent (e.g., hydrogen bonding) will make ΔH_sol more favorable, increasing solubility.
Predictive Assessment Using Hansen Solubility Parameters (HSP)
Before embarking on extensive experimental work, a predictive assessment can rationalize the selection of a diverse and relevant set of organic solvents. The Hansen Solubility Parameter (HSP) model is a powerful tool for this purpose. It deconstructs the total Hildebrand solubility parameter into three components accounting for different intermolecular forces[2][3]:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar (dipolar) forces.
-
δH: Energy from hydrogen bonding.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible. The distance (Ra) between a solvent and a solute in Hansen space is calculated as:
Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²
A smaller Ra value indicates a higher affinity and likely higher solubility. While the HSP of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is unknown, we can select a range of solvents with diverse HSP values to probe its solubility space effectively.
Table 1: Hansen Solubility Parameters and Polarity Index for a Selection of Organic Solvents [3][4][5][6][7]
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Polarity Index (P') |
| n-Hexane | 14.9 | 0.0 | 0.0 | 0.1 |
| Toluene | 18.0 | 1.4 | 2.0 | 2.4 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 2.8 |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 3.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.4 |
| Acetone | 15.5 | 10.4 | 7.0 | 5.1 |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 3.9 |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 5.8 |
| Ethanol | 15.8 | 8.8 | 19.4 | 5.2 |
| Methanol | 15.1 | 12.3 | 22.3 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.2 |
| Water | 15.5 | 16.0 | 42.3 | 10.2 |
This list provides a good starting point, covering a range from non-polar to highly polar and protic/aprotic solvents.
Experimental Determination of Solubility
The core of this guide is the systematic experimental determination of the solubility profile. We will outline protocols for both thermodynamic (equilibrium) and kinetic solubility, as they answer different questions relevant to drug development.[8][9]
3.1. Overall Experimental Workflow
The process begins with solvent selection and culminates in a quantitative solubility profile, supported by a validated analytical method.
Caption: Overall workflow for solubility profile determination.
3.2. Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[10][11]
Causality Behind Experimental Choices:
-
Excess Solid: An excess of the compound is critical to ensure that the solution is truly saturated and that equilibrium is established between the dissolved and solid states.[12]
-
Equilibration Time: Solubility is an equilibrium property. The system must be agitated for a sufficient duration (typically 24-72 hours) to ensure this equilibrium is reached. Sampling at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration has plateaued provides a self-validating system.[10]
-
Temperature Control: Solubility is temperature-dependent. Conducting the experiment in a temperature-controlled incubator (e.g., at 25 °C) is essential for reproducibility.[12]
-
Phase Separation: After equilibration, the undissolved solid must be completely removed without disturbing the equilibrium. Filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is the standard method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount (e.g., ~10 mg, accurately weighed) of 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine to a series of glass vials.
-
Solvent Addition: To each vial, add a precise volume (e.g., 2.0 mL) of a selected organic solvent from Table 1.
-
Equilibration: Seal the vials and place them in an orbital shaker incubator set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Sampling: After 24, 48, and 72 hours, cease agitation and allow the vials to stand for 30 minutes for solids to settle.
-
Filtration: Carefully withdraw an aliquot from the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean analysis vial. This step is critical to remove all undissolved particles.
-
Dilution: If necessary, accurately dilute the filtrate with the same solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted (or undiluted) filtrate using a pre-validated analytical method (see Section 4).
-
Calculation: Calculate the solubility in mg/mL or mol/L, accounting for any dilution factors. Confirm that the concentrations at the different time points are consistent to verify that equilibrium was reached.
Caption: Workflow for the Shake-Flask Solubility Method.
3.3. Protocol 2: Kinetic Solubility Determination
Kinetic solubility is often measured in high-throughput screening to quickly assess compounds. It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous or organic medium.[13][14] This method is faster but can often overestimate thermodynamic solubility because it can form supersaturated solutions.[11]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Solvent Plate: Add the desired organic solvents to the wells of a 96-well plate.
-
Addition: Use a liquid handler to add a small volume of the DMSO stock solution to the solvent wells.
-
Incubation: Shake the plate for a short period (e.g., 2 hours) at room temperature.
-
Analysis: Measure the concentration of the dissolved compound. This is often done by filtering the plate and measuring the UV absorbance of the filtrate in a plate reader.[15]
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is the cornerstone of a reliable solubility study. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.
4.1. HPLC-UV Method Development and Validation
A robust HPLC method must be developed and validated to ensure the data is accurate and reliable. Method validation should be performed according to ICH Q2(R2) guidelines.[16][17][18]
Method Development Strategy:
-
Solvent Selection: The primary solvent for standards and sample dilutions should be the mobile phase or a compatible solvent to ensure good peak shape.[19]
-
Column Selection: A C18 reversed-phase column is a versatile starting point for a polar molecule like the target compound.
-
Mobile Phase Selection: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used.
-
Wavelength Detection: Determine the wavelength of maximum absorbance (λ_max) for the compound using a UV-Vis spectrophotometer or a diode array detector.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time and good separation from any potential impurities or degradants.
Method Validation Protocol (ICH Q2(R2) Principles): [20]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants).
-
Linearity: Prepare a series of standard solutions of known concentration (e.g., 5-6 levels) and inject them. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determine the recovery of the analyte in a sample of known concentration. This is often done by spiking a blank matrix with a known amount of the analyte.
-
Precision (Repeatability & Intermediate Precision): Assess the variability of the results from multiple injections of the same sample (repeatability) and on different days or by different analysts (intermediate precision). The relative standard deviation (RSD) should typically be < 2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
4.2. UV-Vis Spectrophotometry Method
For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and does not suffer from interference from the solvent or impurities.[21][22]
Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance.
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations in the solvent.
-
Measure Absorbance: Measure the absorbance of each standard at the λ_max.
-
Plot Curve: Plot absorbance versus concentration. The resulting curve should be linear in the desired concentration range (Beer's Law).
-
Analyze Samples: Measure the absorbance of the filtered samples from the solubility experiment (diluted if necessary) and use the calibration curve to determine the concentration.[23]
Data Presentation and Interpretation
The final output of this study should be a comprehensive solubility profile. The data should be presented in a clear, tabular format that allows for easy comparison across different solvents.
Table 2: Example Solubility Profile for 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine at 25 °C
| Solvent | Polarity Index (P') | Thermodynamic Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Classification |
| n-Hexane | 0.1 | <0.01 | <5.25 x 10⁻⁵ | Very Sparingly Soluble |
| Toluene | 2.4 | 0.15 | 7.87 x 10⁻⁴ | Sparingly Soluble |
| Ethyl Acetate | 4.4 | 5.2 | 0.027 | Soluble |
| Acetone | 5.1 | 15.8 | 0.083 | Freely Soluble |
| Ethanol | 5.2 | 8.9 | 0.047 | Soluble |
| Methanol | 5.1 | 12.5 | 0.066 | Freely Soluble |
| Acetonitrile | 5.8 | 25.1 | 0.132 | Freely Soluble |
| DMSO | 7.2 | >100 | >0.525 | Very Soluble |
(Note: Data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.)
Interpretation: The solubility profile provides invaluable insights. For example, high solubility in solvents like ethyl acetate, acetone, and acetonitrile would suggest these are good candidates for process chemistry (reaction, crystallization). High solubility in ethanol might be relevant for certain oral liquid formulations. Very low solubility in non-polar solvents like hexane would be expected and confirms the polar nature of the molecule. This data is foundational for guiding formulation scientists in selecting excipients and developing appropriate dosage forms.
Conclusion
Characterizing the solubility profile of a new chemical entity such as 4-chloro-5-methyl-3-nitro-1H-pyrazol-1-amine is a non-trivial but essential task in pharmaceutical development. In the absence of published data, a systematic approach grounded in thermodynamic principles and executed with robust, validated analytical methods is required. This guide provides a comprehensive framework, from predictive solvent screening using Hansen Solubility Parameters to the gold-standard shake-flask method for equilibrium solubility determination. By following these protocols, researchers can generate a reliable and comprehensive solubility profile, enabling informed decision-making in process chemistry, formulation development, and the overall progression of this promising compound.
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